2,3-Dimethoxybenzenesulfonamide

Beschreibung

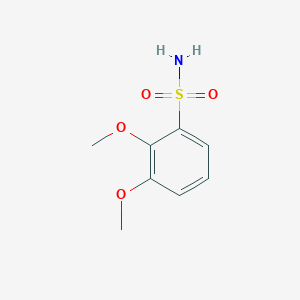

2,3-Dimethoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with two methoxy (-OCH₃) groups at the 2- and 3-positions and a sulfonamide (-SO₂NH₂) functional group.

The compound’s methoxy groups are electron-donating, which may influence its electronic properties, solubility, and interactions with biological targets.

Eigenschaften

Molekularformel |

C8H11NO4S |

|---|---|

Molekulargewicht |

217.24 g/mol |

IUPAC-Name |

2,3-dimethoxybenzenesulfonamide |

InChI |

InChI=1S/C8H11NO4S/c1-12-6-4-3-5-7(8(6)13-2)14(9,10)11/h3-5H,1-2H3,(H2,9,10,11) |

InChI-Schlüssel |

GGGHDYNGHFBELC-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=CC=C1)S(=O)(=O)N)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethoxybenzene-1-sulfonamide typically involves the sulfonation of 2,3-dimethoxyaniline. One common method includes the reaction of 2,3-dimethoxyaniline with chlorosulfonic acid, followed by neutralization with ammonia to yield the sulfonamide derivative .

Industrial Production Methods: Industrial production methods for sulfonamides often involve the use of sulfonyl chlorides and amines. For instance, the reaction of 2,3-dimethoxybenzenesulfonyl chloride with ammonia or an amine under controlled conditions can produce 2,3-dimethoxybenzene-1-sulfonamide .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The methoxy groups activate the benzene ring towards electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the methoxy groups to form corresponding quinones.

Reduction: Reducing agents such as lithium aluminum hydride can reduce the sulfonamide group to the corresponding amine.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the benzene ring.

Major Products:

Nitration: Produces nitro derivatives.

Halogenation: Produces halogenated derivatives.

Oxidation: Produces quinones.

Wissenschaftliche Forschungsanwendungen

2,3-Dimethoxybenzene-1-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antibacterial and anti-inflammatory agents.

Materials Science: It is used in the development of advanced materials, such as polymers and resins, due to its sulfonamide functionality.

Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Wirkmechanismus

The mechanism of action of 2,3-dimethoxybenzene-1-sulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity. For example, sulfonamides are known to inhibit dihydropteroate synthetase, an enzyme involved in folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Positional Isomers: 2,3- vs. 3,4-Dimethoxybenzenesulfonamide

The position of methoxy groups significantly impacts physicochemical and biological properties. For example:

- 3,4-Dimethoxybenzenesulfonamide (evidenced in compound 1) is part of a dual TRIM24-BRPF1 bromodomain inhibitor. The 3,4-substitution pattern likely enhances binding affinity to bromodomains due to optimized spatial arrangement.

Physical Properties Comparison (based on benzoic acid analogs):

| Compound | Substituents | Melting Point (°C) |

|---|---|---|

| 3,4-Dimethoxybenzoic acid | 3,4-OCH₃ | 182 |

| 3,5-Dimethoxybenzoic acid | 3,5-OCH₃ | 179–182 |

| 2,3-Dimethoxybenzoic acid* | 2,3-OCH₃ | ~175–180 (estimated) |

*Note: 2,3-Dimethoxybenzoic acid data inferred from trends; lower symmetry may reduce melting points compared to 3,4-isomers.

Substituent Effects: Methoxy vs. Methyl Groups

- N-(2,3-Dimethylphenyl)benzenesulfonamide (compound 3):

- Exhibited moderate antibacterial activity (e.g., Staphylococcus aureus inhibition) and anti-enzymatic effects against lipoxygenase.

- Methyl groups are less polar than methoxy, reducing solubility but enhancing lipophilicity, which may improve membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.